![molecular formula C15H26O2 B13764395 Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- CAS No. 72928-04-2](/img/structure/B13764395.png)
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted cyclohexenes.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond, used as a precursor in organic synthesis.
Methylcyclohexene: A methyl-substituted cyclohexene with similar reactivity but different physical properties.
Cyclohexanol: The alcohol derivative of cyclohexene, used in the production of nylon and other industrial applications.
Uniqueness
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
72928-04-2 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4-[4-(1-ethoxyethoxy)but-1-en-2-yl]-1-methylcyclohexene |
InChI |
InChI=1S/C15H26O2/c1-5-16-14(4)17-11-10-13(3)15-8-6-12(2)7-9-15/h6,14-15H,3,5,7-11H2,1-2,4H3 |
Clave InChI |
NCYWZQBBJWLPIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCC(=C)C1CCC(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


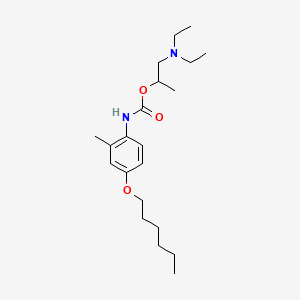
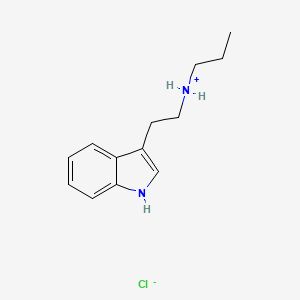
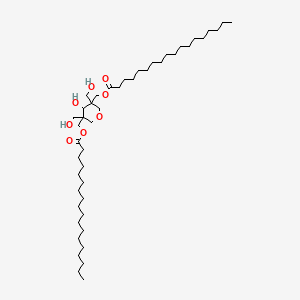
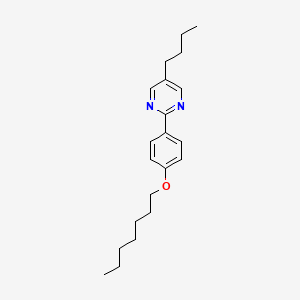
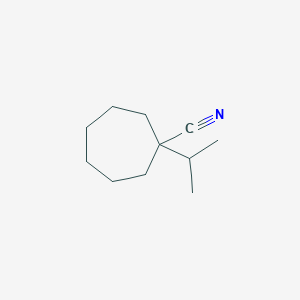
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
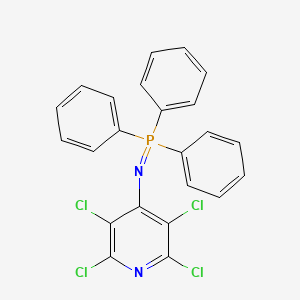
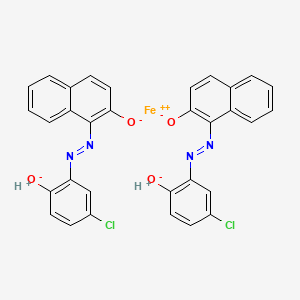
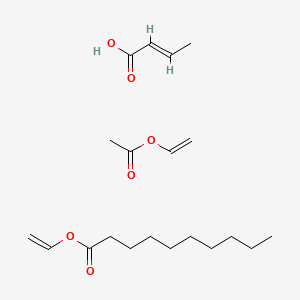
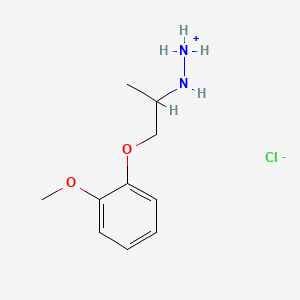
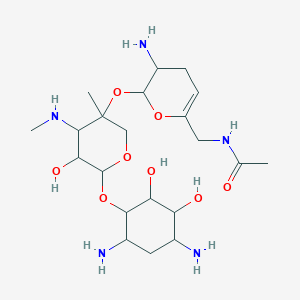
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


